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Compound of Interest

Compound Name: Mtech

Cat. No.: B147231

These application notes provide a detailed protocol for the enrichment of histones from
mammalian cells. The described method is a robust and widely used acid extraction technique,
suitable for researchers, scientists, and drug development professionals aiming to study
histone post-translational modifications (PTMs) and their role in chromatin biology.

Introduction

Histones are the primary protein components of chromatin, playing a crucial role in packaging
DNA within the eukaryotic nucleus and regulating gene expression. The post-translational
modifications of histones, such as acetylation, methylation, and phosphorylation, constitute a
"histone code" that dictates chromatin structure and function.[1][2] Studying these modifications
Is essential for understanding various biological processes, including gene regulation, DNA
repair, and the development of diseases like cancer.[3][4] This protocol details a standard acid
extraction method to isolate total histones from cultured mammalian cells, ensuring high purity
and preservation of PTMs for downstream applications like Western blotting and mass
spectrometry.[1]

Data Presentation
Table 1: Reagents and Buffers
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Reagent/Buffer Composition Storage
) 137 mM NacCl, 2.7 mM KClI, 10
Phosphate-Buffered Saline
mM Na2HPO4, 1.8 mM 4°C
(PBS)
KH2PO4, pH 7.4
) ) PBS containing 0.5% Triton X-
TEB Buffer (Triton Extraction
100, 2 mM PMSF, 0.02% 4°C
Buffer)
NaN3
Histone Extraction Buffer 0.5 N HCI, 10% glycerol 4°C

Neutralization Buffer

1.5 M Tris-HCI, pH 8.5

Room Temperature

Acetone

100% Acetone

-20°C

Table 2: Key Experimental Parameters
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Step Parameter Value

Cell Lysis Incubation Time 10 minutes on ice

3,000 rpm (or 10,000 rpm for

Centrifugation Speed ) )
microcentrifuge)

) ] ] 5 minutes (or 1 minute for
Centrifugation Time ] )
microcentrifuge)

Centrifugation Temperature 4°C

] ] ) ] 30 minutes to overnight on
Histone Extraction Incubation Time _

ice[3][5]

Centrifugation Speed 12,000 rpm
Centrifugation Time 5 minutes
Centrifugation Temperature 4°C
Histone Precipitation Incubation Time Overnight at -20°C

_ _ Maximum speed (e.g., 14,000
Centrifugation Speed

rpm)
Centrifugation Time 10 minutes
Centrifugation Temperature 4°C

Experimental Protocols

This protocol describes the acid extraction of histones from a confluent 10-cm plate of
mammalian cells (e.g., HEK293).[6]

1. Cell Harvesting and Lysis

Harvest cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.[3]

Wash the cell pellet twice with ice-cold PBS.

Resuspend the cell pellet in 1 mL of TEB buffer per 1077 cells.[3]
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 Incubate on ice for 10 minutes with gentle stirring to lyse the cells and isolate the nuclei.[3]
e Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei.[3] Discard the supernatant.
2. Histone Extraction

o Resuspend the nuclear pellet in approximately 200 pL of Histone Extraction Buffer per 10"7
cells.[3]

 Incubate on ice for 30 minutes with occasional vortexing.[3]
e Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet the cellular debris.[3]

o Carefully transfer the supernatant, which contains the histones, to a fresh microcentrifuge
tube.

3. Histone Precipitation and Quantification

e Add 3 volumes of ice-cold acetone to the histone-containing supernatant.
 Incubate at -20°C overnight to precipitate the histones.[3]

e Centrifuge at maximum speed for 10 minutes at 4°C to pellet the histones.

o Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold acetone.
 Air-dry the histone pellet for 10-20 minutes. Do not over-dry.

o Resuspend the histone pellet in an appropriate volume of distilled water or a suitable buffer
for downstream applications.

e To neutralize the acidic histone extract, add approximately 0.6 volumes of Neutralization
Buffer.[6] Confirm the pH is near neutral.

o Quantify the histone concentration using a protein assay (e.g., Bradford or BCA) or by
running an aliquot on an SDS-PAGE gel and comparing with a known standard.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Histone Enrichment
in Mammalian Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147231#mtech-histone-enrichment-protocol-for-
mammalian-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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